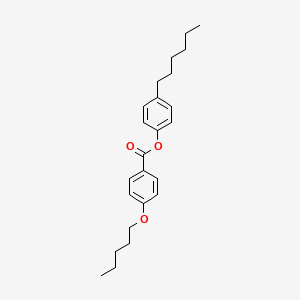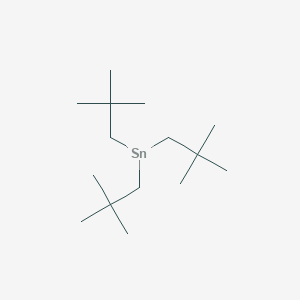
(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((Dimethylamino)methyl)bicyclo(221)hept-5-en-2-yl)methanol is an organic compound that features a bicyclic structure with a dimethylamino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach might involve the following steps:
Formation of the Bicyclic Core: The bicyclo(2.2.1)heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution or reductive amination.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could yield an alcohol or amine derivative.
科学的研究の応用
Chemistry
In chemistry, (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including as analgesics or anti-inflammatory agents.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- (3-(Aminomethyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
- (3-(Dimethylamino)methyl)bicyclo(2.2.1)heptane
Uniqueness
The presence of both the dimethylamino group and the hydroxyl group in (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol may confer unique chemical properties, such as increased solubility or specific reactivity patterns, distinguishing it from similar compounds.
特性
CAS番号 |
56711-26-3 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
[3-[(dimethylamino)methyl]-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C11H19NO/c1-12(2)6-10-8-3-4-9(5-8)11(10)7-13/h3-4,8-11,13H,5-7H2,1-2H3 |
InChIキー |
DIQDXPBIFAYNCC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1C2CC(C1CO)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
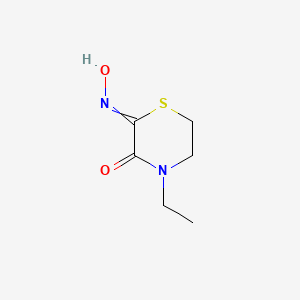
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
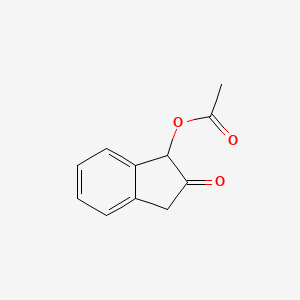

![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)

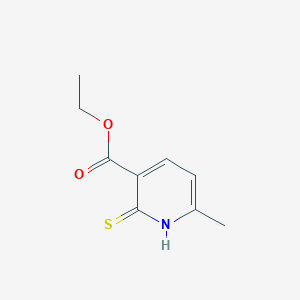
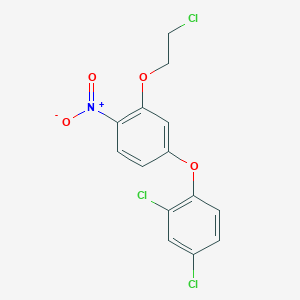
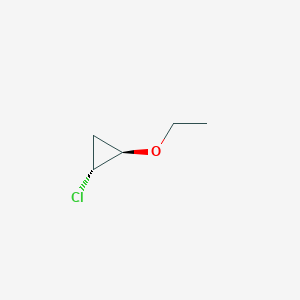

![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
